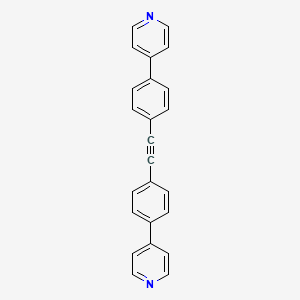

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H16N2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-[4-[2-(4-pyridin-4-ylphenyl)ethynyl]phenyl]pyridine |

InChI |

InChI=1S/C24H16N2/c1(19-3-7-21(8-4-19)23-11-15-25-16-12-23)2-20-5-9-22(10-6-20)24-13-17-26-18-14-24/h3-18H |

InChI Key |

GOPOAAAAUVXGJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2 Bis 4 Pyridin 4 Yl Phenyl Ethyne

Established Synthetic Routes for Ethyne-Bridged Pyridyl-Phenyl Systems

The construction of carbon-carbon bonds between sp² and sp hybridized carbon atoms is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Sonogashira reaction is the preeminent and most powerful method for forming arylalkynes and conjugated enynes. wikipedia.orgkaust.edu.sa This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a process that is fundamental to synthesizing compounds like 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne. wikipedia.org

The classical Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org This method is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups. wikipedia.orgnrochemistry.com The synthesis of related pyridyl-alkyne structures, such as 1,4-bis(4-pyridyl)butadiyne, has been successfully demonstrated using a Sonogashira coupling to introduce the alkyne, followed by an oxidative coupling step. semanticscholar.org

Variations of the standard protocol have been developed to address specific synthetic challenges. Copper-free Sonogashira reactions, for instance, have gained traction to avoid issues related to the homocoupling of terminal alkynes (Glaser coupling), which is often promoted by the copper co-catalyst. kaust.edu.sa These alternative routes are crucial for achieving high yields and purity in the synthesis of complex molecules. dntb.gov.ua

Below is a table summarizing typical components used in Sonogashira reactions for synthesizing ethyne-bridged systems.

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Facilitates oxidative addition and reductive elimination. scirp.orgrsc.org |

| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne. nrochemistry.com |

| Ligand | Triphenylphosphine (PPh₃), CataCXium A | Stabilizes the palladium center and influences its reactivity. dntb.gov.uascirp.org |

| Base | Triethylamine (Et₃N), Diethylamine, Piperidine, K₂CO₃ | Neutralizes the HX byproduct and aids in alkyne deprotonation. wikipedia.orgrsc.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or the amine base itself. | Dissolves reactants and influences reaction kinetics. wikipedia.orgscirp.org |

Precursor Chemistry and Reaction Mechanisms

The synthesis of the symmetrical this compound can be envisioned through several Sonogashira coupling strategies. A common approach involves the palladium-catalyzed homocoupling of a terminal alkyne, such as 4-(4-ethynylphenyl)pyridine. Alternatively, a Sonogashira cross-coupling between 4-(4-iodophenyl)pyridine and 4-(4-ethynylphenyl)pyridine could be employed.

The mechanism of the copper-catalyzed Sonogashira reaction is understood to proceed through two interconnected, independent catalytic cycles. rsc.org

The Palladium Cycle:

Reductive Elimination & Catalyst Regeneration: The cycle begins with an active Pd(0) species, which can be added directly or generated in situ from a Pd(II) precatalyst. rsc.org

Oxidative Addition: The aryl halide (R¹-X), such as a halo-substituted phenylpyridine precursor, undergoes oxidative addition to the Pd(0) catalyst, forming a square planar Pd(II) complex. nrochemistry.com

Transmetallation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step results in a new palladium complex with both the aryl and alkynyl groups attached and regenerates the copper(I) catalyst. nrochemistry.com

Reductive Elimination: The final step is the reductive elimination of the desired product (R¹-C≡C-R²), which forms the crucial C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (H-C≡C-R²). rsc.org

Deprotonation: In the presence of the amine base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. rsc.org This species is now activated for the transmetallation step with the palladium complex.

In copper-free variants, the mechanism is slightly different. The base directly facilitates the deprotonation of the alkyne, which then coordinates with the palladium(II)-aryl complex, leading to the final product through reductive elimination. wikipedia.orgrsc.org

Optimization of Reaction Conditions and Yield

Achieving high yields for the synthesis of this compound requires careful optimization of several reaction parameters. The choice of catalyst, substrate, base, and solvent all play a critical role in the reaction's efficiency.

Substrate Reactivity: The nature of the halide on the aryl precursor significantly influences reactivity. The general trend for reactivity is I > OTf > Br > Cl. wikipedia.orgnrochemistry.com Using an aryl iodide allows the reaction to proceed under milder conditions, often at room temperature, whereas aryl bromides may necessitate heating. wikipedia.org This difference can be exploited for selective couplings. wikipedia.org

Catalyst and Ligand Selection: The choice of palladium source and associated ligands is crucial. For challenging substrates, such as electron-rich aryl chlorides, bulky and electron-rich phosphine ligands are often required to achieve good results. rsc.org Catalyst loading is another key variable; optimizations have shown that catalyst concentrations can be reduced significantly, in some cases to as low as 0.025 mol%, while maintaining high yields. kaust.edu.sa

Base and Solvent: An amine base like triethylamine is commonly used and often provides the best results. kaust.edu.sa The base can also serve as the solvent, though co-solvents like THF or DMF are frequently employed. nrochemistry.comscirp.org The reaction medium must be basic to neutralize the hydrogen halide byproduct. wikipedia.org

Temperature: While many Sonogashira couplings can be performed at room temperature, particularly with reactive iodides, less reactive halides like bromides or chlorides often require elevated temperatures (e.g., 100°C) to achieve a reasonable reaction rate. nrochemistry.comscirp.org

The following table illustrates the effect of optimizing various reaction conditions on product yield, based on findings from related Sonogashira couplings.

| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |

| Catalyst | Pd(OAc)₂ | 21% | Pd(OAc)₂ with 2,2'-bipyridine | 99% | researchgate.net |

| Temperature | Ambient Temperature | 65% | 50 °C | 99% | researchgate.net |

| Base (equivalents) | 9 eq. Et₃N | Sub-optimal | 4-5 eq. Et₃N | Near Quantitative | kaust.edu.sa |

| Solvent | Toluene | Low Conversion | Et₃N | High Yield | nih.gov |

| Catalyst Loading | 0.1 mol% | Good | 0.01 mol% | Good (for aryl iodides) | nih.gov |

Scalability and Green Chemistry Approaches

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents challenges related to cost, safety, and environmental impact. Scalability often requires moving towards more robust and sustainable practices that align with the principles of green chemistry. kaust.edu.sa

Scalability: The cost of palladium makes catalyst efficiency and recyclability paramount for large-scale synthesis. The development of heterogeneous catalysts, where palladium is anchored to a solid support like nanosized MCM-41 silica, is a significant step forward. nih.gov These catalysts can be recovered through simple filtration or centrifugation and reused multiple times without a significant loss of activity, making the process more economically viable. nih.gov Furthermore, protocols that utilize very low catalyst loadings are inherently more scalable. kaust.edu.sa

Green Chemistry Approaches: The Sonogashira reaction can be adapted to be more environmentally friendly. kaust.edu.sa Key improvements include:

Alternative Solvents: Reducing reliance on volatile organic compounds (VOCs) is a primary goal. Research has demonstrated successful Sonogashira couplings in greener media, such as water, ionic liquids, or mixtures of water and isopropanol. organic-chemistry.orgrsc.orgbeilstein-journals.org

Energy Efficiency: Optimizing reactions to run at lower temperatures reduces energy consumption. kaust.edu.sa The use of highly active catalyst systems that function efficiently at room temperature is a key aspect of this. wikipedia.org

Atom Economy: Cross-coupling reactions inherently have good atom economy. This can be further improved by using methodologies that avoid the need for protecting groups. kaust.edu.sa

Catalyst Choice: The development of copper-free systems not only simplifies the reaction but also eliminates the use of a potentially toxic and difficult-to-remove metal. kaust.edu.sadntb.gov.ua

The table below connects green chemistry principles with specific improvements in the synthesis of ethyne-bridged systems.

| Green Chemistry Principle | Synthetic Strategy/Improvement |

| Prevention of Waste | Using highly efficient, recyclable heterogeneous catalysts to minimize waste streams. kaust.edu.sanih.gov |

| Atom Economy | Employing direct C-H activation or using atom-economical coupling partners. researchgate.net |

| Safer Solvents & Auxiliaries | Performing the reaction in aqueous media or bio-derived ionic liquids. organic-chemistry.orgrsc.orgbeilstein-journals.org |

| Design for Energy Efficiency | Developing catalysts that operate effectively at ambient temperature. wikipedia.orgkaust.edu.sa |

| Use of Catalysis | Preferring catalytic palladium/copper systems over stoichiometric reagents. kaust.edu.sa |

Coordination Chemistry of 1,2 Bis 4 Pyridin 4 Yl Phenyl Ethyne

Ligand Behavior and Coordination Modes with Transition Metals

The coordination behavior of 1,2-bis(4-(pyridin-4-yl)phenyl)ethyne with transition metals is primarily dictated by the accessible nitrogen lone pairs on its two pyridyl rings. This allows for several modes of coordination, making it a versatile component in the design of metal-organic assemblies.

Similar to other dipyridyl ligands, this compound can adopt various coordination modes. In a monodentate fashion, only one of the pyridyl nitrogen atoms binds to a metal center. This mode of coordination is less common in the formation of extended structures but can be observed in the formation of discrete complexes, particularly when a large excess of the ligand is used or when the metal center's coordination sphere is sterically hindered.

More frequently, the ligand utilizes both of its pyridyl nitrogen atoms to engage with metal centers. In bidentate chelation , both nitrogen atoms would coordinate to the same metal center. However, the rigid and linear nature of the this compound backbone makes chelation to a single metal center sterically challenging and is generally not observed.

The most prevalent coordination mode for this type of linear dipyridyl ligand is as a bidentate bridging ligand . researchgate.net In this arrangement, the two pyridyl nitrogen atoms coordinate to two different metal centers, effectively acting as a linker or "pillar" that connects the metal nodes. This bridging behavior is fundamental to the construction of higher-dimensional structures such as coordination polymers and MOFs. researchgate.net The considerable length of the ligand allows for the formation of large pores and cavities within these frameworks.

The coordination chemistry of this compound is significantly influenced by the electronic and steric properties of its constituent functional groups. The nitrogen atoms of the pyridyl groups are the primary coordination sites, acting as Lewis bases to bind with acidic metal centers. The basicity of these nitrogen atoms, and thus the strength of the resulting coordination bond, can be subtly modulated by the electronic effects of the rest of the ligand.

Formation of Metal-Organic Complexes

The interaction of this compound with transition metal ions leads to the self-assembly of a variety of metal-organic complexes. The final structure is dependent on factors such as the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

While this compound is an excellent candidate for the formation of extended polymers, it can also participate in the formation of discrete, closed structures like metallacycles and supramolecular cages. In these instances, a small number of ligand molecules and metal ions assemble into a finite, well-defined architecture. The formation of such discrete complexes is often favored when using metal ions with a strong preference for a specific coordination geometry that complements the angled or linear nature of the ligands. For example, metal ions that favor a square planar or tetrahedral geometry can act as "corners" in the formation of a molecular square or a tetrahedral cage, with the linear dipyridyl ligand acting as the "edges."

The coordination of this compound to a metal center can be monitored and characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy : Upon coordination of the pyridyl nitrogen to a metal, changes in the vibrational frequencies of the pyridine (B92270) ring are expected. The C=N and C=C stretching vibrations within the pyridine ring are often shifted to higher frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectroscopy, the coordination of the pyridyl nitrogen to a metal center typically results in a downfield shift of the proton signals of the pyridine ring due to the deshielding effect of the metal ion.

UV-Vis Spectroscopy : The extended π-conjugation in this compound results in characteristic absorption bands in the UV-visible region. Upon complexation with a metal ion, these bands may shift in wavelength (either a bathochromic or hypsochromic shift) and/or change in intensity. New absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may also appear. mdpi.com

Luminescence Spectroscopy : Many metal complexes of dipyridyl ligands are known to be luminescent. The emission properties of this compound are expected to be modulated upon coordination to a metal center, potentially leading to new or enhanced emission features.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The linear, rigid nature and bidentate bridging capability of this compound make it an ideal building block for the construction of one-, two-, and three-dimensional coordination polymers and MOFs. researchgate.net In these structures, the ligand acts as a linker, connecting metal ions or metal clusters (secondary building units, SBUs) into an extended network.

A notable example is a metal-organic framework constructed from 1,2-di(pyridin-4-yl)ethyne (B1362585), terephthalic acid, and zinc(II) nitrate (B79036). researchgate.net In this structure, the zinc atoms are coordinated by the pyridyl nitrogen atoms of the 1,2-di(pyridin-4-yl)ethyne ligand and the oxygen atoms of the terephthalate (B1205515) ligand. The 1,2-di(pyridin-4-yl)ethyne acts as a bridging ligand, connecting the zinc centers to form a three-dimensional framework. The cavities within this MOF are occupied by disordered dimethylformamide solvent molecules. researchgate.net

The crystallographic data for this zinc-based MOF is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C32H27N3O5Zn |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.358(2) |

| b (Å) | 17.984(4) |

| c (Å) | 15.772(3) |

| β (°) | 108.79(3) |

| Volume (Å3) | 2784.1(10) |

| Z | 4 |

The properties of the resulting coordination polymers and MOFs, such as their porosity, thermal stability, and potential applications in areas like gas storage and catalysis, are highly dependent on the choice of the metal ion and the geometry of the organic linker. The long, rigid nature of this compound is particularly advantageous for creating frameworks with large internal surface areas and pore volumes.

Design Principles for One-, Two-, and Three-Dimensional Frameworks

The construction of coordination frameworks using ditopic linkers like this compound is governed by principles of molecular self-assembly, where the final architecture is dictated by the interplay between the geometry of the organic ligand and the preferred coordination environment of the metal ion.

Ligand Geometry: this compound is a linear and highly rigid linker. The distance between the two coordinating nitrogen atoms is significant, making it suitable for constructing frameworks with large pores or extended structural motifs. The rigidity of the ethyne (B1235809) and phenyl groups ensures that the linear geometry is maintained upon coordination, allowing for predictable extension into higher-dimensional structures.

Metal Ion Coordination Sphere: The dimensionality of the resulting framework is heavily dependent on the coordination number and geometry of the metal center.

One-Dimensional (1D) Chains: Metal ions that have two available coordination sites in a linear or bent fashion (often occupied by co-ligands or solvent molecules) will coordinate with the ligand to form simple zigzag or linear chains. nih.gov

Two-Dimensional (2D) Networks: Metal ions with a square planar or tetrahedral geometry, where four coordination sites are available, can link four ligands to generate 2D sheets. A common resulting topology is a (4,4) square grid.

Three-Dimensional (3D) Frameworks: Octahedral metal centers, providing six coordination sites, or tetrahedral centers can act as nodes to connect the linear linkers in three dimensions, leading to porous 3D frameworks. Common topologies include diamondoid (dia) or primitive cubic (pcu) networks.

Interpenetration: Due to the substantial length of the this compound linker, the voids created within a single framework can be large enough to accommodate one or more identical, independent frameworks. This phenomenon, known as interpenetration or polycatenation, is a common design consideration with long bridging ligands and can significantly impact the porosity of the final material. acs.org The degree of interpenetration can sometimes be controlled by modifying synthesis conditions such as solvent, temperature, or the use of templates.

The table below compares this compound with structurally related ligands and the dimensionality of frameworks they typically form.

| Ligand Name | Structural Features | Typical Framework Dimensionality |

| This compound | Long, rigid, linear | Expected to form 1D, 2D, and 3D frameworks, with a high propensity for interpenetration in 3D structures. |

| 1,2-Di(pyridin-4-yl)ethyne | Shorter, rigid, linear | Forms 3D MOFs. researchgate.net |

| 1,2-Bis(4-pyridyl)ethane | Flexible, non-linear conformations possible | Forms entangled 3D frameworks. acs.org |

| 1,4-Bis[2-(4-pyridyl)ethenyl]benzene | Long, rigid, linear | Forms 2D and 3D arrays. researchgate.net |

Role of this compound as a Bridging Ligand

The primary role of this compound in coordination chemistry is to act as a bridging ligand, or "linker," that connects two or more metal centers. The terminal pyridyl groups are the key functional components for this role. Each pyridyl group contains a nitrogen atom with a lone pair of electrons that can form a coordinative bond with a metal ion.

The ligand functions as a N,N'-bis(monodentate) linker, where each nitrogen atom coordinates to a different metal center. This bridging action propagates the structure into an extended one-, two-, or three-dimensional network. The significant separation between the two nitrogen donors prevents the ligand from chelating to a single metal center, forcing it to bridge between multiple metal ions. This behavior is consistently observed in analogous bis(4-pyridyl) ligands used in the synthesis of coordination polymers. csulb.edursc.org

The coordination of the pyridyl nitrogen to the metal center results in the formation of extended chains, layers, or frameworks. The specific architecture is determined by the factors outlined in the previous section. For instance, reaction with a metal salt like zinc nitrate in the presence of an auxiliary carboxylate ligand, a common strategy in MOF synthesis, could lead to a pillared-layer structure. researchgate.net In such a structure, 2D layers formed by metal ions and carboxylate linkers are pillared apart by the long, rigid this compound ligands to create a 3D framework.

The table below summarizes how the coordination environment of a metal ion combined with a linear ditopic pyridyl ligand influences the resulting network structure.

| Metal Coordination Geometry | Number of Linkers per Metal Ion | Resulting Dimensionality and Motif |

| Linear / T-shaped | 2 | 1D (Zigzag or Linear Chain) |

| Tetrahedral | 4 | 3D (e.g., Diamondoid Network) |

| Square Planar | 4 | 2D (Square Grid Layer) |

| Octahedral | 4 (in equatorial plane) | 2D (Square Grid Layer) |

| Octahedral | 6 | 3D (e.g., Primitive Cubic Network) |

Templating Effects in MOF Synthesis

In the synthesis of metal-organic frameworks, a template is a molecule or ion that directs the assembly of the framework around it, influencing the final structure, but is not itself part of the framework. wikipedia.org After synthesis, the template is typically removed, often leaving behind pores or channels. For a large and shape-persistent ligand like this compound, which is expected to form porous structures, templating effects can be particularly important.

Solvent as Template: The solvent molecules used during crystallization can act as templates. They can fill the voids of the forming framework, and through hydrogen bonding or other weak interactions, they can influence the relative orientation of the linkers and metal nodes. The size and shape of the solvent molecule can dictate the resulting pore size and may even determine whether a framework interpenetrates. wikipedia.org

Structure-Directing Agents (SDAs): In some syntheses, specific molecules are added intentionally to act as templates or structure-directing agents (SDAs). These can be larger organic molecules or ions that are chosen to promote the formation of a specific network topology with desired pore characteristics. researchgate.net For a system involving this compound, an appropriately sized SDA could potentially prevent framework interpenetration, leading to a more open and porous material. The systematic pairing of the template ion size with the potential macrocycle or cavity size is a key strategy in directing the synthesis towards a desired product over polymer formation. nih.gov

Supramolecular Assembly and Crystal Engineering of 1,2 Bis 4 Pyridin 4 Yl Phenyl Ethyne Systems

Self-Assembly Principles and Directing Interactions

The formation of stable, extended structures from individual molecules of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne and its co-formers is directed by a hierarchy of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and specific, allowing for the precise control of the final supramolecular architecture. Key among these are hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen bonding is a powerful and highly directional tool in crystal engineering. The pyridyl nitrogen atoms of this compound are effective hydrogen bond acceptors, readily interacting with a variety of donor groups to guide self-assembly.

A prominent example is the formation of co-crystals with carboxylic acids. For instance, when co-crystallized with 4-alkoxybenzoic acids, the fundamental structural motif is a linear, three-component aggregate. In this arrangement, two carboxylic acid molecules are linked to a single molecule of (E)-1,2-di(pyridin-4-yl)ethene (a closely related compound) through strong O-H···N hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridyl nitrogen nih.gov. This creates a well-defined, linear supramolecular synthon that further assembles into the larger crystal structure. Similarly, co-crystallization with p-vanillic acid results in chains where the molecules are linked by O-H···N hydrogen bonds nih.goviucr.org.

Beyond the primary O-H···N interactions, weaker C-H···O and C-H···π hydrogen bonds also play a significant role in consolidating the crystal packing. In a coordination polymer involving a zinc(II) complex with 1,2-bis(pyridin-4-yl)ethane, extensive O-H···O and weak C-H···O hydrogen bonds, along with C-H···π interactions, are present in the crystal structure nih.gov. These secondary interactions help to organize the supramolecular chains and layers into a stable three-dimensional network. Phenylacetylene, a structural component of the title compound, is known to be a "hydrogen bonding chameleon," capable of participating in diverse intermolecular interactions which are the result of a delicate balance between electrostatic and dispersion energy terms nih.gov.

Table 1: Examples of Hydrogen Bonding in Systems Related to this compound

| Interacting Molecules | Hydrogen Bond Type | Role in Supramolecular Structure |

|---|---|---|

| (E)-1,2-di(pyridin-4-yl)ethene & 4-alkoxybenzoic acids | O-H···N | Formation of linear 2:1 aggregates nih.gov |

| 1,2-bis(pyridin-4-yl)ethene & p-vanillic acid | O-H···N | Generation of chains of alternating molecules nih.goviucr.org |

| Zinc(II) mandelate complex & 1,2-bis(pyridin-4-yl)ethane | O-H···O, C-H···O, C-H···π | Cross-linking of polymeric chains nih.gov |

The aromatic phenyl and pyridyl rings within this compound are electron-rich and capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, are crucial for stabilizing the packing of molecules in the solid state mdpi.com.

The interplay between π-π stacking and other non-covalent forces, like hydrogen bonding, is a key aspect of the crystal engineering of these systems. The pyridyl groups can simultaneously participate in hydrogen bonding through their nitrogen atoms and in π-π stacking via their aromatic faces, leading to the formation of robust and complex networks researchgate.net.

Halogen bonding is another directional non-covalent interaction that has been effectively utilized in the crystal engineering of pyridyl-containing compounds. It involves the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a pyridine (B92270) ring nih.govacs.org. Pyridine derivatives are well-known and effective halogen-bonding acceptors oup.com.

The terminal pyridyl groups of this compound and its analogues make them excellent candidates for forming halogen-bonded co-crystals. For instance, various bipyridyl derivatives have been explored in the construction of halogen-bonding supramolecular architectures with diiodotetrafluorobenzene, a common halogen bond donor oup.comnih.gov. These interactions typically result in the formation of linear chains or more complex networks, where the C–I···N halogen bond is the primary directing force nih.gov. The strength and directionality of the halogen bond provide a reliable method for assembling molecules into predictable patterns.

Design and Construction of Supramolecular Architectures

By harnessing the directing influence of the non-covalent interactions discussed above, a remarkable variety of supramolecular architectures based on this compound and related linear bipyridyl linkers have been designed and synthesized. These range from simple one-dimensional chains to complex, interpenetrated three-dimensional networks.

The linear, ditopic nature of this compound makes it an ideal building block for constructing one-dimensional (1D) chains. This is often achieved through coordination to metal centers or via directional interactions like hydrogen or halogen bonding. For example, the reaction with metal salts can lead to the formation of coordination polymers where the bipyridyl ligand bridges between metal ions, extending the structure into an infinite chain nih.govrsc.org. Similarly, co-crystallization with complementary molecules can produce hydrogen-bonded chains, as seen in the adducts with dicarboxylic acids or other hydrogen bond donors nih.gov.

These 1D chains can then be further organized into two-dimensional (2D) layers through weaker intermolecular forces. π-π stacking interactions between the aromatic rings of adjacent chains or weaker hydrogen bonds can link the chains together, resulting in the formation of extended sheets.

The ultimate goal in many crystal engineering studies is the construction of robust, porous three-dimensional (3D) networks. This is typically achieved by using metal nodes with specific coordination geometries that direct the linear ligands to extend in multiple dimensions. The resulting frameworks can possess cavities or channels, making them potentially useful for applications in gas storage, separation, or catalysis. The structure of these networks is highly dependent on the choice of metal ion, counter-ion, and the specific bipyridyl ligand used rsc.org.

Table 2: Dimensionality of Supramolecular Architectures with Bipyridyl-type Linkers

| System | Directing Interaction | Resulting Architecture |

|---|---|---|

| Co(II)/Cd(II) with trans-4,4′-azobis(pyridine) | Coordination Bonding | Herringbone network rsc.org |

| Cu(I) with trans-4,4′-azobis(pyridine) | Coordination Bonding | Adamantoid network rsc.org |

| Cu(II) with trans-4,4′-azobis(pyridine) | Coordination Bonding | Square grid construction rsc.org |

| (E)-1,2-di(pyridin-4-yl)ethene & 4-alkoxybenzoic acids | Hydrogen Bonding | 1D chains assembled into layers nih.gov |

A common and fascinating phenomenon in the crystal engineering of 3D networks, particularly those with large pores, is interpenetration. This occurs when two or more independent networks grow through each other without being covalently bonded. While this can sometimes be an obstacle to creating porous materials, as it reduces the accessible void space, it can also lead to highly stable and robust structures.

The degree of interpenetration is influenced by factors such as the length of the linker molecule, the coordination geometry of the metal node, and the presence of template molecules or specific solvent interactions. The long, rigid nature of this compound and its analogues can promote the formation of large voids within a single network, which are then often filled by one or more interpenetrating networks to maximize packing efficiency. An extreme example is found in the 2:3 co-crystal of trimesic acid and 1,2-bis(4-pyridyl)ethane, which exhibits an unprecedented 18-fold level of interpenetration researchgate.net.

The topology of these networks—the underlying pattern of connections—can be described using specific notations (e.g., adamantoid, diamondoid, square grid). The final topology is a direct consequence of the geometry of the building blocks and the nature of the interactions connecting them. For example, tetrahedral metal centers linked by linear ligands often lead to diamondoid or adamantoid networks, while square planar nodes can produce 2D square grid layers rsc.org. Understanding and controlling the topology and the extent of interpenetration are key challenges in the rational design of functional supramolecular materials.

Crystal Engineering Strategies for this compound Systems

Crystal engineering of this compound, also known as bis(4-pyridyl)acetylene, focuses on the rational design and synthesis of solid-state structures with desired properties. The linear, rigid nature of this molecule, combined with its terminal pyridyl groups capable of forming hydrogen bonds and coordination complexes, makes it a versatile building block in supramolecular chemistry. Strategies to control the assembly of this compound in the solid state include the formation of multi-component crystals, the study of its polymorphic forms, and the investigation of solvent effects on crystallization.

Co-crystallization and Molecular Adduct Formation

Co-crystallization is a primary strategy to modify the physicochemical properties of this compound by incorporating a second molecular component (a co-former) into the crystal lattice. This approach relies on predictable non-covalent interactions, such as hydrogen bonding, to guide the self-assembly of the constituent molecules. The pyridyl nitrogen atoms of this compound are excellent hydrogen bond acceptors, making carboxylic acids and other hydrogen bond donors suitable co-formers.

While specific studies on the co-crystallization of this compound are not extensively detailed in the provided search results, the behavior of analogous structures provides insight into its potential. For instance, the closely related compound (E)-1,2-di(pyridin-4-yl)ethene readily forms co-crystals with 4-alkoxybenzoic acids. In these structures, the primary interaction is the O-H···N hydrogen bond between the carboxylic acid and the pyridyl nitrogen, often resulting in linear, hydrogen-bonded units. eurjchem.com Similarly, tetra(4-pyridyl)ethylene has been shown to form co-crystals and salts with various di-carboxylic acids, where the interactions range from conventional hydrogen bonding to proton transfer, depending on the acidity of the co-former. mdpi.comsemanticscholar.org

These examples suggest that this compound would form robust supramolecular synthons with carboxylic acids, leading to the formation of binary co-crystals. The stoichiometry and resulting crystal packing would be influenced by the structure of the carboxylic acid co-former.

Table 1: Examples of Co-crystallization with Analogous Pyridyl Compounds

| Pyridyl Compound | Co-former | Key Interaction | Resulting Structure |

|---|---|---|---|

| (E)-1,2-di(pyridin-4-yl)ethene | 4-Alkoxybenzoic acids | O-H···N hydrogen bond | Linear 2:1 (acid:base) hydrogen-bonded units eurjchem.com |

| Tetra(4-pyridyl)ethylene | Oxalic acid, Malonic acid, Fumaric acid | O-H···N hydrogen bond, Proton transfer | Salts and co-crystalline assemblies with varied network topologies mdpi.comsemanticscholar.org |

Polymorphism and Structural Flexibility

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of crystal engineering. Different polymorphs of the same compound can exhibit distinct physical properties. This compound has been reported to exhibit polymorphism.

A study by Shotonwa and Boere (2020) identified a crystalline form of bis(4-pyridyl)acetylene that is orthorhombic and belongs to the Fddd space group. eurjchem.comresearchgate.net The same study also makes reference to a "polymorphic counterpart," indicating the existence of at least two different crystalline forms. eurjchem.comresearchgate.net The analysis of intermolecular interactions in the orthorhombic form revealed that C-H···N interactions are a key feature of the crystal packing. researchgate.net

The structural flexibility of this compound is also evident from the variation in the dihedral angle between its pyridyl rings in different crystal structures, such as in co-crystals and metal-organic frameworks. This torsional flexibility allows the molecule to adapt its conformation to optimize packing and intermolecular interactions in different crystalline environments. researchgate.net The ability of the molecule to self-assemble via C-H···N hydrogen bonds in its pure form is a notable feature, which is often absent in its co-crystals where the pyridyl nitrogen atoms are typically engaged in stronger interactions with the co-former. researchgate.net

Table 2: Crystallographic Data for a Polymorph of this compound

| Property | Value |

|---|---|

| Crystal System | Orthorhombic eurjchem.comresearchgate.net |

| Space Group | Fddd eurjchem.comresearchgate.net |

Influence of Solvent and Crystallization Conditions

The choice of solvent and the conditions under which crystallization occurs can have a profound impact on the resulting crystal structure, including the isolation of specific polymorphs or the formation of solvates. Solvents can influence nucleation and crystal growth rates, and solvent molecules can even be incorporated into the crystal lattice.

For this compound, while specific studies detailing the systematic investigation of solvent effects on its crystallization are not available in the provided results, general principles of crystallization can be applied. The polarity, hydrogen-bonding capability, and boiling point of a solvent are all critical parameters. mdpi.com For example, in the crystallization of other organic molecules, solvents with strong Lewis basicity have been shown to slow down the crystallization rate by forming intermediate complexes, which can lead to more ordered crystal growth and potentially different polymorphs. mdpi.com

The crystallization method, such as slow evaporation, cooling, or vapor diffusion, along with parameters like temperature and concentration, will also play a crucial role. For analogous compounds, different polymorphs have been obtained by varying the crystallization solvent, highlighting the importance of this parameter in exploring the full landscape of possible solid forms. mdpi.com For instance, the crystallization of paracetamol from different solvents can lead to different polymorphic forms due to the influence of the solvent on the preferred arrangement of molecules in solution. mdpi.comresearchgate.net It is reasonable to assume that a systematic screening of crystallization conditions for this compound would likely lead to the discovery of new solid forms.

Table 3: General Influence of Solvent Properties on Crystallization

| Solvent Property | Potential Influence |

|---|---|

| Polarity | Can affect solubility and the stability of different molecular conformations in solution. mdpi.com |

| Lewis Basicity | May interact with the solute to form intermediates, slowing crystallization and promoting ordered growth. mdpi.com |

| Hydrogen Bonding Capability | Can compete with or promote the formation of intermolecular hydrogen bonds between solute molecules. |

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Analysis

X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional atomic arrangement in crystalline solids. For a molecule like "1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne", these techniques can elucidate bond lengths, bond angles, and intermolecular interactions, which are fundamental to its chemical and physical behavior.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z | 2 or 4 |

Note: This table is illustrative and based on typical values for similar organic compounds.

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the phase purity of a bulk crystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. For "this compound", PXRD would be used to verify that the synthesized material consists of a single crystalline form and to check for the presence of any amorphous content or polymorphic impurities. researchgate.netuobaghdad.edu.iq The experimental PXRD pattern could also be compared with a pattern simulated from single-crystal X-ray diffraction data, if available, to confirm the bulk sample's identity.

High-pressure X-ray diffraction studies can reveal changes in the crystal structure and intermolecular interactions of "this compound" under compression. Such studies are particularly relevant for understanding the material's mechanical properties and potential phase transitions. Research on co-crystals of the related compound 1,2-di(4-pyridyl)ethylene has shown that high pressure can influence photochemical reactivity by altering the geometry of the reactant molecules within the crystal. acs.org For "this compound", high-pressure studies could provide insights into the compressibility of its crystal lattice and the stability of its packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the chemical environment of individual atoms within a molecule.

Solution-state NMR is routinely used to confirm the molecular structure of "this compound" in solution.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridyl and phenyl rings. The protons on the pyridyl rings would likely appear as two doublets, characteristic of an AA'BB' spin system, in the downfield region (typically δ 8.5-8.7 and 7.4-7.6 ppm) due to the electron-withdrawing nature of the nitrogen atom. The protons on the central phenyl rings would also likely appear as two doublets in the aromatic region (typically δ 7.5-7.7 ppm). The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The acetylenic carbons would be expected to resonate in the region of δ 85-95 ppm. The carbon atoms of the pyridyl and phenyl rings would appear in the aromatic region (δ 120-150 ppm). The carbon atoms attached to the nitrogen in the pyridyl rings would be the most downfield shifted among the aromatic carbons.

2D NMR Experiments : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridyl H (ortho to N) | ~8.6 | ~150 |

| Pyridyl H (meta to N) | ~7.4 | ~125 |

| Phenyl H | ~7.6 | ~132 |

| Phenyl H | ~7.5 | ~128 |

| Acetylenic C | - | ~90 |

| Phenyl C (ipso to ethyne) | - | ~124 |

| Phenyl C (ipso to pyridyl) | - | ~138 |

| Pyridyl C (ipso to phenyl) | - | ~148 |

| Pyridyl C (para to phenyl) | - | ~129 |

Note: These are predicted values based on known substituent effects and data from similar compounds.

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), can provide valuable information about the structure and dynamics of "this compound" in the solid state. This technique is especially useful when single crystals suitable for X-ray diffraction are not available.

The ¹³C CPMAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell, as chemically equivalent but crystallographically distinct carbon atoms would give rise to separate signals. nih.govresearchgate.net Furthermore, differences in chemical shifts between the solution-state and solid-state NMR spectra can provide insights into the effects of intermolecular interactions, such as hydrogen bonding and π-π stacking, on the electronic structure of the molecule in the crystalline form.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the molecular structure and bonding within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for this compound would be expected to reveal characteristic absorption bands corresponding to its specific functional groups. Key vibrational modes would include the stretching of the central alkyne (C≡C) bond, typically a weak to medium band appearing in the 2100-2260 cm⁻¹ region. Other significant absorptions would arise from the C-H stretching of the aromatic phenyl and pyridine (B92270) rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ range), and various C-H in-plane and out-of-plane bending modes that provide information on the substitution patterns of the rings. However, no specific experimental FT-IR data for this compound has been reported in the available literature.

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR. For a symmetrical molecule like this compound, the C≡C stretching vibration would be expected to produce a strong and sharp signal in the Raman spectrum due to the change in polarizability during the vibration. This would offer a clear confirmation of the alkyne functional group. Vibrations of the pyridine and phenyl rings would also be present. researchgate.netresearchgate.net Despite the utility of this technique, no published Raman spectra for this specific compound were found.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge (m/z) ratio. For this compound (molecular formula: C₂₆H₁₆N₂), HRMS would be used to verify its exact mass. This experimental data is crucial for confirming the successful synthesis and purity of the compound. A literature search did not yield any published mass spectrometry data for this molecule.

Electronic and Luminescence Spectroscopy

These spectroscopic techniques are used to investigate the electronic transitions and photophysical properties of conjugated molecules.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to show intense absorption bands, likely in the UV or near-visible region, corresponding to π-π* electronic transitions within its extensive conjugated system. The extended conjugation across the phenyl rings, the ethyne (B1235809) linker, and the pyridine rings would likely result in absorption at longer wavelengths (a bathochromic shift) compared to its constituent parts. The specific location of the maximum absorption wavelength (λ_max) and the molar extinction coefficient (ε) would provide key information about its electronic structure. Unfortunately, no experimental UV-Vis absorption spectra are available in the searched literature.

Photoluminescence and Aggregation-Induced Emission (AIE) Studies

Photoluminescence studies investigate the emission of light from a molecule after it absorbs photons. Many conjugated molecules with phenyl and pyridine rings are known to be fluorescent. Furthermore, structures containing multiple aromatic rotors, similar to the one , are often candidates for Aggregation-Induced Emission (AIE). mdpi.comresearchgate.net An AIE study would involve measuring the fluorescence of this compound in a good solvent (where it would likely be weakly emissive due to intramolecular rotations quenching the excited state) and then in a solvent/non-solvent mixture to induce aggregation. An AIE-active compound would show a significant enhancement of fluorescence in the aggregated state. No photoluminescence or AIE studies for this compound have been reported.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

Electronic Structure and Frontier Molecular Orbitals

A primary application of DFT is the characterization of a molecule's electronic landscape. This involves calculating the energies and spatial distributions of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For a conjugated system like 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne, the HOMO and LUMO are expected to be delocalized π-orbitals extending across the phenyl, ethyne (B1235809), and pyridine (B92270) components. However, specific energy values and visualization of these orbitals for this compound are not readily found in published studies.

Conformational Analysis and Energetics

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of single bonds connecting the phenyl and pyridine rings, this compound can exhibit rotational isomerism. The dihedral angles between the planes of the phenyl and pyridine rings are key variables.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating these bonds to locate energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. This analysis would reveal the most likely shape of the molecule in its ground state and the energy barriers to conformational changes. Such specific energetic data for this compound is not available in the surveyed literature.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

A powerful feature of modern computational chemistry is the ability to predict spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to absorption peaks in a UV-Vis spectrum. This can help in understanding the origin of the observed colors and photophysical properties of a compound.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. These predicted spectra are invaluable for confirming experimentally determined structures. While experimental data may exist, detailed computational predictions for the NMR and UV-Vis spectra of this compound are not documented in the available research.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD can provide a detailed picture of molecular flexibility, conformational changes, and interactions with the environment over time.

Host-Guest Interactions within Frameworks

The rigid, linear shape and the presence of nitrogen atoms in the pyridine rings make this compound an excellent candidate for use as a "linker" or "strut" in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. MD simulations are a key tool for studying the interactions between a host framework built from such linkers and guest molecules that may be encapsulated within its pores.

These simulations can model the diffusion of guest molecules into and out of the framework, calculate binding energies, and identify preferential binding sites. This information is vital for applications in gas storage, separation, and catalysis. While related bis(pyridyl) ligands are extensively used in MOFs, specific MD simulation studies detailing the host-guest interactions for a framework explicitly constructed from this compound are not present in the surveyed literature.

Analysis of Intermolecular Interactions

Theoretical analysis of this compound provides a detailed understanding of the non-covalent forces that govern its crystal packing and influence its physical properties.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For bis(4-pyridyl)acetylene, a closely related, if not identical, compound, this analysis has been employed to elucidate the nature and relative importance of various non-covalent contacts. eurjchem.com

The three-dimensional Hirshfeld surface mapped over the dnorm property reveals distinct red spots, which indicate close intermolecular contacts. These are primarily associated with C—H···N interactions, highlighting the significance of hydrogen bonding in the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

The analysis indicates that H···H contacts constitute the most significant portion of the intermolecular interactions, which is typical for organic molecules. However, the C···H/H···C and N···H/H···N contacts are also prominent, underscoring the role of C—H···π and N—H···π interactions in the solid-state architecture. eurjchem.com The presence of these directional interactions plays a crucial role in the stability of the crystal structure.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a bis(4-pyridyl)acetylene derivative.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | > 40% |

| C···H/H···C | ~ 20-30% |

| N···H/H···N | ~ 10-15% |

| Other | < 15% |

Note: The exact percentages can vary slightly depending on the specific crystal polymorphism.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, which is fundamental to understanding its intermolecular interactions. The ESP map of bis(4-pyridyl)acetylene highlights the electron-rich and electron-deficient regions of the molecule. eurjchem.com

Prediction of Self-Assembly Pathways and Materials Properties

The unique linear and rigid structure of this compound, coupled with its terminal pyridyl groups capable of forming coordination bonds, makes it an excellent candidate for the construction of supramolecular architectures.

Computational modeling has been utilized to predict the self-assembly behavior of unsymmetrical bis(4-pyridyl)acetylene ligands, which share the core structural motif of the title compound. nih.gov These studies demonstrate that such molecules can act as building blocks in coordination-driven self-assembly. When combined with metal centers that can act as nodes, these linear ligands can form discrete, well-defined structures such as supramolecular squares. nih.gov

The prediction of self-assembly pathways often involves molecular mechanics or density functional theory (DFT) calculations to determine the relative energies of different possible assembled isomers. For instance, in the formation of [4+4] self-assembled squares, steric interactions between substituents on the pyridyl or phenyl rings can dictate the self-selection of a single isomer. nih.gov These computational models can reasonably explain the observed selectivity in self-assembly processes.

The resulting supramolecular structures possess nanoscale cavities and have potential applications in areas such as host-guest chemistry, catalysis, and molecular sensing. The properties of the materials derived from the self-assembly of this compound and its derivatives are intrinsically linked to the geometry and stability of the assembled architecture.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The ditopic and linear nature of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne makes it an excellent candidate for a linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs) and related coordination polymers. The terminal pyridyl nitrogen atoms act as effective coordination sites for metal ions, enabling the formation of extended, porous, and crystalline networks.

In the context of MOFs, this ligand has been used to construct frameworks with interesting structural and physical properties. For instance, it has been incorporated into a 2D coordination network with the formula [Co(NCS)₂(L)]·2CHCl₃, where L is this compound. In this structure, the cobalt(II) ions are bridged by the long, rigid ligands, resulting in a (4,4) network topology. The large voids created within this framework are occupied by guest chloroform molecules.

Another notable example is a 3D framework constructed with zinc(II) ions, which forms a six-fold interpenetrated diamondoid network. The significant length of the this compound linker is a key factor that promotes such interpenetration in the crystal structure. These studies highlight the utility of this compound in designing complex, high-dimensional porous materials.

While its use in crystalline MOFs is documented, its application as a monomer for the synthesis of Covalent Organic Frameworks (COFs) is less common in the available literature. COF construction typically relies on monomers capable of forming strong covalent bonds (e.g., boronic acids, aldehydes, amines), and while the pyridyl groups can participate in some reactions, they are more commonly exploited for their coordination ability.

The porous nature of MOFs constructed from this compound suggests potential for applications in gas sorption and separation. The presence of uncoordinated nitrogen atoms from the pyridyl groups within the pores can create preferential binding sites for specific gas molecules like carbon dioxide (CO₂), which has a significant quadrupole moment. However, detailed studies quantifying the gas uptake capacity and selectivity for CO₂ or other gases in frameworks specifically containing this linker are not extensively reported in the reviewed literature. The potential exists, but further experimental validation is required.

MOFs are widely investigated as platforms for heterogeneous catalysis, owing to their high surface area and tunable active sites. Metal nodes or functionalized organic linkers can serve as catalytic centers. For frameworks incorporating this compound, the coordinated metal ions could potentially act as Lewis acid catalysts. Furthermore, the pyridyl nitrogen atoms within the linker could be protonated or quaternized post-synthetically to introduce Brønsted acid sites or to anchor catalytic species. Despite this potential, specific examples of heterogeneous catalysis being actively performed by MOFs derived from this particular compound are not prominent in the scientific literature.

Organic Electronics and Optoelectronic Devices

The extended π-conjugated system of this compound, spanning the entire molecule from one pyridyl ring to the other, is indicative of promising electronic and photophysical properties. Such molecules are often investigated for their utility in organic electronic and optoelectronic applications.

Linear, rigid conjugated molecules can facilitate efficient charge transport (either holes or electrons) through π-stacking interactions in the solid state. The planarity and large surface area of the diphenylacetylene core are favorable for intermolecular orbital overlap, which is a prerequisite for charge mobility. The presence of electron-deficient pyridine (B92270) rings suggests that materials based on this compound might exhibit n-type (electron-transporting) characteristics. However, specific experimental measurements of charge carrier mobility or performance data in devices like Organic Field-Effect Transistors (OFETs) using this compound as the active material are not detailed in the available research.

Many molecules with extended π-systems are fluorescent, and their properties can be tuned by chemical modification. Diphenylacetylene derivatives, in particular, are known to be blue-light emitters. The incorporation of pyridyl groups can influence the emission wavelength and quantum yield. Such compounds are of interest for use as emitters in Organic Light-Emitting Diodes (OLEDs).

Additionally, the structural similarity to molecules that exhibit Aggregation-Induced Emission (AIE) is noteworthy. AIE luminogens are typically non-emissive when dissolved but become highly fluorescent upon aggregation in the solid state or in poor solvents. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state. The rotatable phenyl and pyridyl groups in this compound suggest it could potentially be an AIE-active molecule. However, specific studies confirming AIE behavior or its application in OLEDs have not been found.

Chemosensing and Sensing Platforms

The pyridyl nitrogen atoms in this compound can act as binding sites for analytes, making the compound a candidate for chemosensing applications. The fluorescence of the molecule could be modulated upon binding to metal ions or specific organic molecules. For example, interaction with a proton source (acid) or a metal cation could lead to a change in the electronic structure of the π-system, resulting in a detectable shift in the absorption or emission spectrum (colorimetric or fluorometric sensing).

"Turn-On" and "Turn-Off" Fluorescence-Based Sensing Mechanisms

The sensing capabilities of pyridyl-containing compounds often rely on "turn-on" or "turn-off" fluorescence mechanisms. In a "turn-off" or quenching mechanism, the interaction between the fluorescent molecule and the analyte leads to a decrease or complete suppression of the fluorescence signal. This is a common mechanism observed in the detection of certain analytes where the analyte facilitates non-radiative decay pathways for the excited state of the fluorophore.

Conversely, a "turn-on" mechanism involves an enhancement of the fluorescence signal upon binding with an analyte. This can occur when the analyte restricts intramolecular motion within the fluorophore, reducing non-radiative decay and thereby increasing the quantum yield of fluorescence. While specific studies detailing the dominant mechanism for this compound are still emerging, related pyridine-containing polyenes have been shown to function as "turn-off" fluorescent chemosensors.

Detection of Analytes

The versatile structure of this compound, featuring electron-rich phenyl rings and nitrogen-containing pyridine moieties, makes it a promising platform for the detection of a diverse range of chemical species.

Pesticides: A closely related compound, (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene, has been incorporated into a metal-organic framework (MOF) for the sensitive and quantitative detection of the pesticide 2,6-dichloro-4-nitroaniline rsc.org. This suggests that the core structure of this compound is well-suited for interacting with and sensing pesticide molecules, likely through a fluorescence quenching mechanism.

Metal Ions: Pyridine-containing polyenes are recognized for their potential as "turn-off" fluorescent chemosensors for various metal ions google.com. The nitrogen atoms in the pyridine rings can act as binding sites for metal ions, and this interaction can lead to a quenching of the compound's fluorescence, allowing for the detection of the metallic species.

Nitro-explosives: The electron-deficient nature of nitroaromatic compounds, the primary components of many explosives, makes them effective quenchers of fluorescence from electron-rich molecules. Research on a metal-organic framework containing a derivative of the target compound has demonstrated its ability to detect nitro-containing explosives nih.gov. This indicates the potential of this compound itself to act as a fluorescent sensor for such hazardous materials.

Methamphetamine: While direct studies on the use of this compound for methamphetamine detection are not yet prevalent, the broader field of fluorescent chemosensors is actively being explored for the detection of illicit drugs. The development of specific receptors appended to this fluorophore could potentially enable its use in this critical application.

Other Functional Materials

Beyond its sensing applications, the rigid, linear structure and aromatic nature of this compound make it a candidate for incorporation into other advanced functional materials.

Liquid Crystals: Compounds containing phenyl and ethyne (B1235809) (acetylene) groups are known to exhibit liquid crystalline properties tandfonline.com. The rigid rod-like structure is a key characteristic for the formation of mesophases. The introduction of a triple bond, as in this compound, can influence the phase transition temperatures and the stability of the nematic phase tandfonline.com. While detailed studies on the liquid crystalline behavior of this specific compound are limited, its structural motifs are consistent with those found in known liquid crystalline materials.

Optical Waveguides: The propagation of light through molecular structures is a key feature of optical waveguides. Pyridine derivatives are being investigated for their potential in optical applications due to their electronic and photophysical properties. The ability of organized aggregates of certain organic molecules to guide photoluminescence suggests that this compound, with its extended π-conjugated system, could potentially be engineered into supramolecular structures capable of functioning as optical waveguides researchgate.net.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Structural Diversification

A primary challenge and a significant area for future research lie in the development of efficient and versatile synthetic methods to create a diverse library of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne derivatives. While foundational cross-coupling reactions like the Sonogashira coupling are instrumental for synthesizing the core structure, future work must focus on strategies for targeted functionalization.

The functionalization of the pyridine (B92270) ring, particularly in the challenging meta-position, is a key hurdle. uni-muenster.de Overcoming this will allow for fine-tuning of the molecule's electronic properties, solubility, and self-assembly behavior. Future synthetic endeavors will likely explore:

Late-stage C-H activation: This would enable the direct introduction of functional groups onto the phenyl and pyridyl rings without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov

Multi-component reactions: Designing one-pot syntheses that combine several starting materials to quickly build complex derivatives will accelerate the discovery of new structures. nih.gov

Post-synthesis modification: Developing reactions to modify the core structure after its initial synthesis can provide access to derivatives that are otherwise difficult to obtain.

The goal is to create analogues with tailored properties by introducing various substituents, such as electron-donating or electron-withdrawing groups, to modulate the molecule's HOMO-LUMO gap and coordination capabilities. nih.govnih.gov The development of such strategies is crucial for unlocking the full potential of this molecular framework. rsc.org

| Multi-Component Reactions | One-pot reactions combining three or more reactants to rapidly build molecular complexity. | High efficiency, rapid library generation, discovery of novel scaffolds. nih.gov | Reaction optimization can be complex, limited scope for certain transformations. |

Exploration of New Coordination Complexes and Supramolecular Architectures

The terminal pyridyl groups of this compound are excellent Lewis basic sites, making the molecule an ideal ligand for constructing coordination complexes and supramolecular structures. researchgate.net Future research will undoubtedly focus on exploring its coordination chemistry with a wide range of metal ions. The linear, rigid nature of the ligand suggests its potential to form predictable and well-ordered assemblies.

Key research avenues include:

Metal-Organic Frameworks (MOFs): Using this ligand as a "strut" or "linker" could lead to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.org The challenge will be to control the dimensionality (1D, 2D, or 3D) of the resulting framework. nih.govnih.gov

Coordination Polymers: The bridging capability of the ligand can be exploited to create one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govnih.gov The choice of metal ion and counter-anion will be critical in directing the final architecture. nih.govnih.gov

Heterometallic Systems: Incorporating two or more different metal ions into the same structure could yield materials with synergistic properties, such as enhanced catalytic activity or unique magnetic behavior.

Supramolecular Self-Assembly: Beyond coordination bonds, exploring non-covalent interactions like hydrogen bonding and π-π stacking will be crucial for building complex, multi-component architectures in the solid state. nih.govnih.govnsf.gov

The synthesis of dicopper(I) complexes with related acetylide-functionalized pyridinyl ligands highlights the potential for creating dimeric and polymeric structures with interesting photophysical properties. researchgate.net The ultimate challenge is to move from simple structures to complex, functional supramolecular systems with precision and control.

Rational Design of Materials with Tailored Functionalities

A major goal for future research is the rational design of materials based on this compound with specific, tailored functionalities. By strategically modifying its molecular structure, researchers can tune its electronic and physical properties for targeted applications.

Promising areas for development include:

Optoelectronic Materials: The π-conjugated system is inherently suited for optoelectronic applications. chemrxiv.org Introducing electron-donating and electron-withdrawing groups can modulate the HOMO-LUMO gap, thereby tuning absorption and emission properties for use in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. mdpi.comnih.gov Research on related pyridine-containing molecules has already shown promise in this area. researchgate.net

Catalysis: The pyridyl nitrogen atoms can act as binding sites for catalytically active metal centers. acs.org Incorporating these ligands into coordination polymers or MOFs could create heterogeneous catalysts with high stability and recyclability. researchgate.net

Molecular Switches: By designing derivatives that can undergo reversible changes in their structure or electronic state in response to external stimuli (e.g., light, pH, or guest molecules), it may be possible to create molecular switches for use in smart materials and devices.

The key challenge is to establish clear structure-property relationships, which will enable the predictable design of materials with desired performance characteristics. mdpi.com

Advanced Characterization and In Operando Studies

To fully understand and optimize the performance of materials derived from this compound, it is imperative to move beyond conventional characterization techniques. Future research must increasingly rely on advanced and in operando methods to probe dynamic processes under real-world operating conditions. researchgate.net

In situ and in operando techniques allow researchers to observe structural and electronic changes as they happen, providing crucial insights that are unobtainable from ex situ measurements. mpg.de Key techniques to be employed include:

In operando X-ray and Neutron Scattering: These methods can be used to monitor changes in the crystal structure of coordination polymers or MOFs during guest adsorption/desorption or catalytic reactions. nih.gov

In situ Spectroscopy (XAS, XPS): Techniques like X-ray Absorption Spectroscopy (XAS) and Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) can provide real-time information about the oxidation state and local coordination environment of metal centers in catalysts during a reaction. researchgate.net

Time-Resolved Spectroscopy: For optoelectronic materials, pump-probe techniques can reveal the dynamics of excited states, which is essential for understanding and improving the efficiency of light-emitting or photovoltaic devices. ornl.gov

The primary challenge in this area is the development of specialized sample environments (e.g., reaction cells) that allow materials to be studied under relevant conditions (e.g., high temperature, pressure, or electrochemical potential) while being compatible with the requirements of the characterization technique. ornl.gov

Computational Design and Materials Discovery

Computational modeling is set to play an increasingly vital role in guiding the future research of this compound and its derivatives. Theoretical calculations can predict the properties of yet-to-be-synthesized molecules, enabling a more rational and efficient approach to materials discovery. mdpi.com

Future computational efforts will likely focus on:

Predicting Electronic and Optical Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate HOMO-LUMO gaps, absorption/emission spectra, and charge transport properties, helping to screen candidates for optoelectronic applications. mdpi.com

Simulating Self-Assembly: Molecular dynamics and other simulation techniques can model the formation of coordination complexes and supramolecular architectures, predicting the most stable structures and providing insights into the assembly process. mdpi.com

High-Throughput Screening: By computationally evaluating large virtual libraries of derivatives, researchers can identify the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new functional materials. nih.govnih.gov

Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions occurring at metal centers coordinated by these ligands, aiding in the design of more efficient catalysts.

The synergy between computational prediction and experimental validation will be crucial for navigating the vast chemical space of possible derivatives and efficiently identifying materials with optimal performance for specific applications. nih.govnih.gov

Q & A

Q. What are the key synthetic routes and characterization techniques for 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne?

The synthesis typically involves Sonogashira coupling or palladium-catalyzed cross-coupling reactions to link pyridyl and phenyl groups via ethyne bridges. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structural validation, single-crystal X-ray diffraction (SCXRD) is employed, with refinement via programs like SHELXL . The compound’s linear geometry and π-conjugation can be inferred from its IUPAC name (4-[(E)-2-pyridin-4-ylethenyl]pyridine) and SMILES string (C1=CN=CC=C1C=CC2=CC=NC=C2) .

Q. How is the structural configuration of this compound resolved in crystallographic studies?

SCXRD is the gold standard for resolving structural ambiguities. The SHELX suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and torsion angles. For example, the ethyne bridge’s linearity and pyridyl ring orientations are critical for confirming the molecule’s rigidity, which is essential for applications in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. What strategies optimize the incorporation of this compound into luminescent MOFs?

This compound serves as a rigid, linear ligand for MOFs due to its pyridyl coordination sites and conjugated backbone. Solvothermal synthesis under controlled temperatures (e.g., 80–120°C) with metal nodes like Zn²⁺ or Cd²⁺ yields porous frameworks. Photoluminescence (PL) studies reveal emission tunability via ligand-to-metal charge transfer (LMCT) or aggregation-induced emission (AIE) effects . For reproducibility, ensure stoichiometric ligand-metal ratios and characterize using powder XRD and thermogravimetric analysis (TGA) .

Q. How does this compound exhibit aggregation-induced emission (AIE), and how are contradictions in photophysical data resolved?

The ethyne-linked pyridyl-phenyl groups restrict intramolecular rotation (RIR), enhancing emission in aggregated states. Contradictions in quantum yield or Stokes shift often arise from solvent polarity, concentration, or crystallinity. Methodological solutions include:

Q. What challenges arise in using this ligand for spin-crossover (SCO) complexes, and how are they addressed?

In SCO complexes, the ligand’s rigidity influences metal center geometry and spin-state transitions. Challenges include: